molecular formula C10H11BrFN B1528209 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline CAS No. 1566219-42-8

3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline

Cat. No.: B1528209
CAS No.: 1566219-42-8
M. Wt: 244.1 g/mol
InChI Key: XSXBSAYFZKGIAI-UHFFFAOYSA-N
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Description

3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a bromine atom at the third position, a cyclopropylmethyl group attached to the nitrogen atom, and a fluorine atom at the fourth position of the aniline ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom can be introduced at the fourth position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    N-alkylation: The cyclopropylmethyl group can be attached to the nitrogen atom through an alkylation reaction using cyclopropylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions using reagents such as sodium methoxide (NaOCH3) or sodium thiolate (NaSR).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol under reflux conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced aniline derivatives.

    Substitution: Substituted aniline derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms, as well as the cyclopropylmethyl group, can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with a sulfonamide group instead of the cyclopropylmethyl group.

    4-fluoro-3-nitroaniline: Similar in having a fluorine atom at the fourth position but with a nitro group instead of the bromine and cyclopropylmethyl groups.

Uniqueness

3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline is unique due to the specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of novel compounds and in applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXBSAYFZKGIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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